molecular formula C13H19N3O2S B2535443 N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide CAS No. 1159976-67-6

N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide

Cat. No.: B2535443
CAS No.: 1159976-67-6
M. Wt: 281.37
InChI Key: PHBOSFYMGUVRCQ-YBEGLDIGSA-N
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Description

This compound (CAS: 1274948-15-0) is a benzothiazole derivative characterized by a unique azamethoxyethylene substituent at the 7-position and two methyl groups at the 5,5-positions of the partially saturated benzothiazole ring. It is commercially available in quantities ranging from 25 mg to 250 mg, with prices escalating proportionally (e.g., 25 mg: €331; 250 mg: €766) .

Properties

IUPAC Name

N-[(7Z)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-5-18-16-10-7-13(3,4)6-9-11(10)19-12(15-9)14-8(2)17/h5-7H2,1-4H3,(H,14,15,17)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBOSFYMGUVRCQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=C1SC(=N2)NC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\1/CC(CC2=C1SC(=N2)NC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for medical use.

  • Molecular Formula : C17H18ClN3O2S
  • Molecular Weight : 363.86 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit significant inhibitory effects on enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

Inhibition of Acetylcholinesterase

Research indicates that derivatives similar to this compound show promising AChE inhibition. For instance, a related compound demonstrated an IC50 value of 0.08 μM against AChE, indicating potent inhibitory activity compared to standard references . The mechanism appears to involve competitive inhibition, as evidenced by Lineweaver-Burk plot analyses.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. For example, compounds exhibiting AChE inhibition also demonstrated reduced levels of malondialdehyde (MDA), a marker of oxidative stress in the brain .
  • Cytotoxicity :
    • Cytotoxicity assays against human fibroblast HT1080 cells revealed that many benzothiazole derivatives maintain a favorable safety profile while exerting their therapeutic effects .
  • Molecular Docking Studies :
    • Molecular docking studies have provided insights into the binding interactions of these compounds with AChE's active site. This computational approach supports experimental findings regarding their efficacy and specificity .

Data Table: Summary of Biological Activities

CompoundTarget EnzymeIC50 (μM)MechanismReference
7iAChE0.08Competitive inhibition
5ADAChE1.477Mixed-type inhibition
5AIBACE-10.392Competitive inhibition

Implications for Therapeutic Use

Given its potential to inhibit key enzymes involved in neurodegeneration and its favorable safety profile, this compound may serve as a candidate for developing new treatments for Alzheimer's disease and other cognitive disorders.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogues is provided below:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound : N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide C₁₄H₁₉N₃O₂S Azamethoxyethylene (7), Dimethyl (5,5), Ethanamide (2) 317.39 g/mol Partially saturated ring; potential for hydrogen bonding via ethanamide
N-(5-methoxy-1,3-benzothiazol-2-yl)ethanamide () C₁₀H₁₀N₂O₂S Methoxy (5), Ethanamide (2) 234.27 g/mol Simpler structure; lacks steric hindrance from dimethyl/azamethoxy groups
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide () C₁₈H₂₀N₂O₄S Dimethyl (5,5), Oxo (7), Dimethoxybenzamide (2) 360.43 g/mol Bulky dimethoxybenzamide group; fully saturated tetrahydro ring
N-(5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-yl)(4-methylphenyl)formamide () C₁₆H₁₇N₃O₂S Methyl (5), Oxo (7), 4-methylphenylformamide (2) 331.40 g/mol Aromatic phenyl group; oxo group increases polarity

Physicochemical and Functional Differences

  • Solubility and Polarity : The target compound’s azamethoxyethylene group introduces both nitrogen and oxygen atoms, likely enhancing water solubility compared to the methoxy-substituted analogue in . However, the dimethoxybenzamide derivative () may exhibit lower solubility due to its bulky aromatic substituent .
  • Electron-Withdrawing/Donating Effects : The azamethoxyethylene group (target compound) is electron-withdrawing, contrasting with the electron-donating methoxy group in . This difference could modulate reactivity in nucleophilic or electrophilic reactions .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of 1H^1H-NMR (in DMSO-d6 or CD3_3OD), IR (for functional group validation), and mass spectrometry (MS). For example, 1H^1H-NMR can resolve methyl groups (δ 0.96–1.40 ppm) and aromatic protons (δ 6.67–8.69 ppm), while IR identifies NH/OH stretches (e.g., 3433 cm1^{-1} for hydroxyl groups). MS confirms molecular ion peaks (e.g., m/z 269 for analogous thiadiazole derivatives). Cross-validate spectral data with crystallographic results from SHELX-refined structures to resolve ambiguities .

Q. What synthetic protocols are effective for producing this compound?

  • Methodological Answer : Optimize reaction conditions based on heterocyclic synthesis principles. For example:

  • Solvent : Ethanol or MeOH under reflux (70–100°C, 24–72 hours).
  • Stoichiometry : Use 1.1–4.5 molar equivalents of amine nucleophiles for substitution reactions.
  • Purification : Column chromatography (ethyl acetate/light petroleum gradients) or recrystallization (MeOH/dioxane) to isolate solids with >60% yield .

Q. How should researchers address low yields in multi-step syntheses involving benzothiazole intermediates?

  • Methodological Answer : Monitor reaction progression via TLC and adjust stoichiometry of reactive groups (e.g., azamethoxyethylene). Use triethylamine (TEA) as a catalyst to enhance nucleophilic substitution efficiency. Post-synthesis, employ gradient elution in column chromatography to separate polar by-products .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Refine X-ray diffraction data using SHELXL to validate bond lengths/angles and hydrogen-bonding networks. For example, SHELX’s robust refinement algorithms can reconcile 1H^1H-NMR chemical shifts (e.g., δ 7.87 ppm for aromatic protons) with crystallographic torsion angles. Cross-check thermal displacement parameters to identify dynamic disorder in azamethoxyethylene groups .

Q. What experimental strategies are suitable for analyzing antioxidant activity in derivatives of this compound?

  • Methodological Answer : Adapt protocols from analogous benzothiazinone acetamides:

  • Assay Design : Use DPPH radical scavenging or ferric-reducing antioxidant power (FRAP) assays.
  • Control Variables : Compare IC50_{50} values against reference antioxidants (e.g., ascorbic acid).
  • Statistical Validation : Apply ANOVA to assess significance (p < 0.05) across triplicate trials .

Q. How can researchers troubleshoot unexpected by-products in heterocyclic ring-closing reactions?

  • Methodological Answer : Identify competing reaction pathways (e.g., thiadiazole vs. triazole formation) using LC-MS or 1H^1H-NMR coupling patterns. Adjust reaction pH (e.g., HCl quench) to suppress side reactions. For persistent issues, replace methylamine with bulkier amines (e.g., cyclohexylamine) to sterically hinder undesired substitutions .

Q. What strategies improve reproducibility in crystallographic studies of thermally sensitive derivatives?

  • Methodological Answer : Use low-temperature (100 K) data collection with synchrotron radiation to minimize thermal motion artifacts. For twinned crystals, apply SHELXD’s twin-law refinement or pseudomerohedral correction tools. Validate hydrogen atom positions using SHELXPRO’s riding model .

Data Contradiction Analysis

Q. How should conflicting IR and NMR data for NH/OH groups be interpreted?

  • Methodological Answer : IR may show broad NH stretches (e.g., 3115 cm1^{-1}) due to hydrogen bonding, while NMR might not resolve exchange-broadened protons. Conduct variable-temperature NMR (VT-NMR) in DMSO-d6 to observe sharpening of NH peaks at elevated temperatures (e.g., 50°C). Confirm via deuterium exchange experiments .

Q. What explains variations in melting points across synthesized batches?

  • Methodological Answer : Polymorphism or residual solvent inclusion (e.g., EtOH in recrystallized solids). Perform DSC/TGA to assess thermal stability. Repurify via slow evaporation from aprotic solvents (e.g., acetonitrile) to isolate stable crystalline forms .

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